molecular formula C23H28ClN3O4S B2506989 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide CAS No. 898426-12-5

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

Cat. No. B2506989
CAS RN: 898426-12-5
M. Wt: 478
InChI Key: YVUUIINXDAOLQI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and an oxalamide group, which is a type of amide. The molecule also contains aromatic rings, which are common in many organic compounds .

Scientific Research Applications

Alzheimer’s Disease Drug Candidates

A study explored the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, aiming to evaluate new drug candidates for Alzheimer’s disease. The synthesis process involved converting 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a series of N-substituted derivatives. These compounds were screened for their enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment. The study provided insights into the potential of these derivatives as new drug candidates through haemolytic activity evaluation (Rehman et al., 2018).

Antibacterial Activity

Another research focus was the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, aiming to evaluate their antibacterial potentials. The study synthesized these compounds through a multi-step process, starting from ethyl piperidin-4-carboxylate. The synthesized compounds were tested for their effectiveness against various bacterial strains, revealing moderate to potent antibacterial activity. This highlights the compound's role in developing new antibacterial agents (Iqbal et al., 2017).

Anticancer Agents

The compound has also been part of research aiming to synthesize and evaluate anticancer agents. One study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as potential anticancer agents. These compounds demonstrated significant anticancer activity, suggesting further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

HIV-1 Inhibition

Research on the enhancement of binding of anti-gp120 monoclonal antibodies towards envelope (Env) protein with CD4 mimetic compounds revealed that certain low-molecular-weight compounds could block the interaction between HIV-1 gp120 and its receptor CD4. This study indicated the potential of small compounds to enhance the neutralizing activities of antibodies against HIV-1, suggesting a new avenue for HIV-1 treatment strategies (Yoshimura et al., 2010).

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-9-19(15-17(16)2)26-23(29)22(28)25-13-12-20-5-3-4-14-27(20)32(30,31)21-10-7-18(24)8-11-21/h6-11,15,20H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUUIINXDAOLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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